
(2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid is a chiral compound with significant importance in organic chemistry It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound’s stereochemistry is defined by the (2S,3S,5S) configuration, indicating the spatial arrangement of its substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the diastereoselective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions, starting from trans-4-hydroxy-L-proline . This method ensures the correct stereochemistry of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor to bioactive molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of (2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(2R,3R,5R)-5-Methylpyrrolidine-2,3-dicarboxylic acid: The enantiomer of the compound with different stereochemistry.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Spiropyrans: These photochromic compounds can switch between isomers under different stimuli.
Uniqueness: (2S,3S,5S)-5-Methylpyrrolidine-2,3-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor to enantiomerically pure compounds.
Propriétés
Numéro CAS |
189187-92-6 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2S,3S,5S)-5-methylpyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3-2-4(6(9)10)5(8-3)7(11)12/h3-5,8H,2H2,1H3,(H,9,10)(H,11,12)/t3-,4-,5-/m0/s1 |
Clé InChI |
ILQMMKJEKMTXRF-YUPRTTJUSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@H](N1)C(=O)O)C(=O)O |
SMILES canonique |
CC1CC(C(N1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
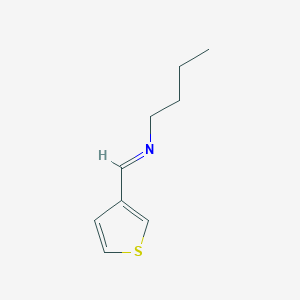
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
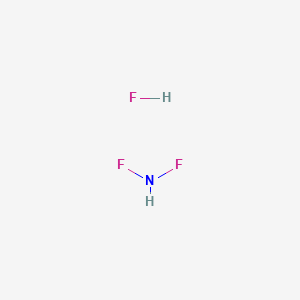
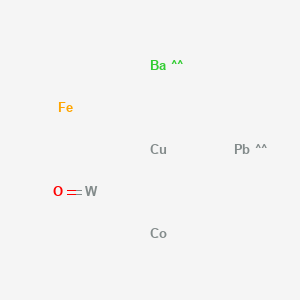
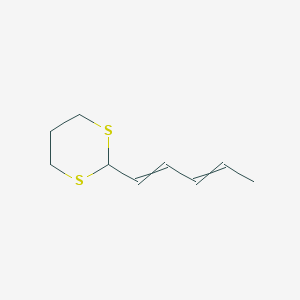
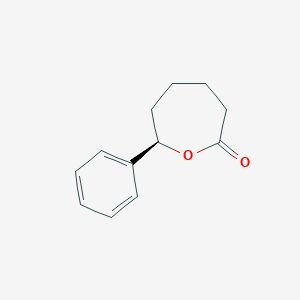
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

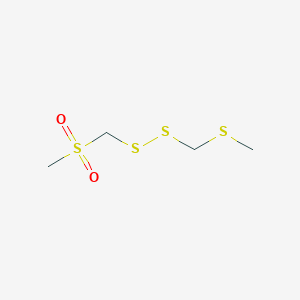
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
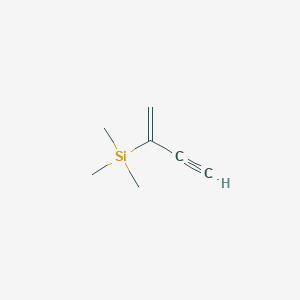
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
